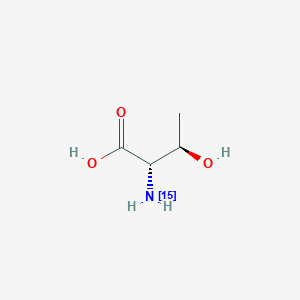

L-Threonine-15N

Description

BenchChem offers high-quality L-Threonine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Threonine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-SZEKAKMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Abundance of ¹⁵N in Threonine: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the natural isotopic abundance of elements within biological molecules is crucial for a variety of applications, including metabolic tracing, environmental studies, and authenticating the origin of compounds. This guide provides a detailed overview of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in the amino acid threonine, complete with quantitative data, experimental protocols for its determination, and a visualization of the analytical workflow.

Quantitative Analysis of ¹⁵N Natural Abundance in Threonine

The natural abundance of ¹⁵N in the atmosphere is approximately 0.38%[1]. However, in biological molecules such as amino acids, this value can vary due to isotopic fractionation during metabolic processes[2][3]. The abundance of ¹⁵N in a specific compound is often expressed as a delta value (δ¹⁵N) in parts per thousand (‰ or per mil) relative to the international standard, atmospheric air.

Threonine, along with phenylalanine, has been observed to have one of the lowest natural abundances of ¹⁵N among amino acids. Specifically, the δ¹⁵N value for threonine has been reported to be approximately -5‰[4]. This depletion in ¹⁵N is significant when compared to other amino acids, which can have δ¹⁵N values ranging from +10 to +15‰[4].

| Amino Acid | δ¹⁵N (‰) |

| Threonine | -5 |

| Phenylalanine | -12 |

| Alanine | +10 to +15 |

| Leucine | +10 to +15 |

| Proline | +10 to +15 |

| Ornithine | +10 to +15 |

| Lysine | +1 to +4 |

Table 1: Natural Abundance of ¹⁵N (δ¹⁵N) in Various Amino Acids. The data presented for threonine and other amino acids are based on measurements from human plasma free amino acids.

Experimental Protocol: Determination of ¹⁵N Abundance in Threonine

The precise determination of the natural abundance of ¹⁵N in individual amino acids like threonine requires sensitive analytical techniques. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a commonly employed method for this purpose.

Objective:

To determine the ¹⁵N/¹⁴N isotopic composition of threonine in a biological sample (e.g., plasma).

Materials:

-

Plasma sample (e.g., 500 µL)

-

Cation-exchange resin

-

Reagents for derivatization (e.g., N-pivaloyl-i-propyl esters)

-

Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS)

-

Reference standards with known ¹⁵N abundance

Methodology:

-

Amino Acid Isolation: The initial step involves the isolation of free amino acids from the plasma sample. This is typically achieved using cation-exchange chromatography. It is important to note that this step can potentially cause minor alterations in the isotopic composition of some amino acids, although for most, the change is negligible.

-

Derivatization: The isolated amino acids are then chemically modified (derivatized) to make them volatile for gas chromatography. A common derivatization method is the formation of N-pivaloyl-i-propyl esters.

-

Gas Chromatography (GC) Separation: The derivatized amino acid mixture is injected into a gas chromatograph. The GC column separates the individual amino acids based on their physicochemical properties, with each amino acid eluting at a specific retention time.

-

Combustion and Reduction: As the separated, derivatized amino acids elute from the GC column, they are passed through a combustion furnace. In this high-temperature environment, the organic molecules are combusted, converting the nitrogen in each amino acid into nitrogen gas (N₂). This N₂ gas then passes through a reduction furnace to remove any oxygen.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas is then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the two stable nitrogen isotopes, ¹⁵N and ¹⁴N.

-

Data Analysis: The measured isotope ratio of the sample is compared to that of a calibrated reference gas. The results are expressed in the delta (δ) notation in per mil (‰).

Workflow for ¹⁵N Abundance Determination

The following diagram illustrates the experimental workflow for determining the natural abundance of ¹⁵N in threonine using GC-IRMS.

Caption: Experimental workflow for determining the natural abundance of ¹⁵N in threonine.

References

- 1. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 2. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of 15N/14N isotopic composition in individual plasma free amino acids of human adults at natural abundance by gas chromatography-combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Threonine-¹⁵N: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of L-Threonine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of advanced research applications. This document details its chemical properties, experimental protocols for its use in metabolic labeling and structural biology, and relevant metabolic pathways.

Core Chemical Properties and Identification

L-Threonine-¹⁵N is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine, where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic enrichment allows for the precise tracking and quantification of threonine metabolism and its incorporation into proteins without the safety concerns and disposal issues associated with radioactive isotopes.

The key identification and physical properties of L-Threonine-¹⁵N are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 80681-09-0 | [1][2] |

| Molecular Formula | C₄H₉¹⁵NO₃ | [1] |

| Molecular Weight | 120.11 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 256 °C (decomposes) | |

| Optical Activity | [α]20/D −27.4°, c = 1 in H₂O | |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |

| Chemical Purity | Typically ≥98% | |

| Solubility | Soluble in water. |

Applications in Research and Development

L-Threonine-¹⁵N is a versatile tool in modern biological and biomedical research, with primary applications in:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes L-Threonine-¹⁵N to metabolically label proteins in one cell population, which can then be compared with an unlabeled or differently labeled population to accurately quantify changes in protein abundance.

-

Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Threonine-¹⁵N allows researchers to follow the pathways of threonine metabolism and its contribution to other metabolic networks within a cell or organism.

-

Biomolecular NMR Spectroscopy: The ¹⁵N nucleus is NMR-active, and its incorporation into proteins and other biomolecules aids in the determination of their three-dimensional structure and dynamics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Threonine-¹⁵N.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment using L-Threonine-¹⁵N to quantify protein expression changes between two cell populations.

Materials:

-

Cells of interest

-

SILAC-grade cell culture medium deficient in L-lysine, L-arginine, and L-threonine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Threonine (¹⁴N)

-

"Heavy" L-Threonine-¹⁵N

-

Standard cell culture reagents and equipment

-

Mass spectrometer (e.g., Orbitrap)

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells in parallel.

-

For the "heavy" population, supplement the SILAC medium with "heavy" L-Threonine-¹⁵N and "heavy" isotopes of lysine and arginine (if required for the specific experimental design).

-

For the "light" population, supplement the SILAC medium with the corresponding "light" amino acids.

-

Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.

-

-

Experimental Phase:

-

Once >95% incorporation is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).

-

After the treatment period, harvest the cells.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine equal numbers of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet and extract the proteins.

-

Digest the proteins into peptides using a suitable protease (e.g., trypsin).

-

Clean up the peptide mixture using a desalting column.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N (and other heavy isotopes).

-

The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two cell populations.

-

Protocol 2: ¹⁵N-Labeling of Proteins in E. coli for NMR Studies

This protocol describes the expression and purification of a ¹⁵N-labeled protein from E. coli for structural analysis by NMR spectroscopy.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

Glucose (or other carbon source).

-

Trace elements solution.

-

Appropriate antibiotics.

-

IPTG (or other inducer).

-

Protein purification equipment (e.g., chromatography system).

-

NMR spectrometer.

Methodology:

-

Starter Culture:

-

Inoculate a small volume (e.g., 5-10 mL) of LB medium with a single colony of the transformed E. coli.

-

Grow overnight at 37°C with shaking.

-

-

Main Culture and Labeling:

-

Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight starter culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for an additional 3-16 hours at a suitable temperature (e.g., 18-37°C), optimized for the specific protein.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

-

Purify the ¹⁵N-labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer at a specific pH, containing 5-10% D₂O for the lock).

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Transfer the sample to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra, such as a ¹H-¹⁵N HSQC experiment, to check for proper folding and to serve as a fingerprint of the protein for further structural and dynamic studies.

-

Signaling and Metabolic Pathways

L-Threonine is involved in several key metabolic pathways. Understanding these pathways is essential for designing and interpreting tracer experiments using L-Threonine-¹⁵N.

Threonine Biosynthesis Pathway

In microorganisms like E. coli, L-threonine is synthesized from aspartate in a multi-step enzymatic pathway.

Caption: L-Threonine biosynthesis pathway from aspartate.

Threonine Degradation Pathway

Threonine can be catabolized through several pathways, with a major one leading to the production of glycine and acetyl-CoA.

Caption: Major catabolic pathway of L-Threonine.

SILAC Experimental Workflow

The general workflow for a quantitative proteomics experiment using SILAC is depicted below.

Caption: General workflow for a SILAC experiment.

Conclusion

L-Threonine-¹⁵N is an indispensable tool for modern life science research. Its application in quantitative proteomics, metabolic flux analysis, and NMR-based structural biology provides invaluable insights into complex biological processes. The protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful stable isotope-labeled compound in their studies. Proper experimental design and careful execution of these methodologies will undoubtedly contribute to significant advancements in our understanding of biology and disease.

References

The Pivotal Role of L-Threonine in Protein Synthesis and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Threonine, an essential amino acid, plays a fundamental role far beyond its basic function as a protein building block. It is a critical regulator of metabolic processes and cellular signaling pathways that are central to cell growth, proliferation, and overall organismal health. This technical guide provides an in-depth exploration of L-Threonine's involvement in protein synthesis and its intricate metabolic pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

L-Threonine: A Linchpin in Protein Synthesis

L-Threonine is indispensable for the synthesis of a vast array of proteins, contributing to the structural integrity and function of tissues throughout the body. Its unique hydroxyl group in its side chain allows for post-translational modifications such as phosphorylation, a key mechanism for regulating protein activity and signal transduction.

Direct Incorporation into Polypeptide Chains

As one of the 20 proteinogenic amino acids, L-Threonine is directly incorporated into nascent polypeptide chains during translation. It is encoded by the codons ACU, ACC, ACA, and ACG. The availability of L-Threonine is a rate-limiting factor for protein synthesis; a deficiency can significantly impair the production of vital proteins, leading to reduced growth and tissue repair.

Mucin Production and Gut Health

A significant portion of dietary L-Threonine is utilized for the synthesis of mucin, a glycoprotein that forms the protective mucus layer in the gastrointestinal tract. This barrier is crucial for lubricating the intestinal lining, protecting it from physical damage and pathogenic invasion, and modulating the gut microbiome.

The Metabolic Fates of L-Threonine

L-Threonine is catabolized through several key pathways, yielding a variety of important metabolic intermediates. The primary routes of L-Threonine degradation vary among species and are influenced by physiological conditions.

L-Threonine Dehydrogenase Pathway

In many organisms, the principal catabolic pathway for L-Threonine is initiated by the enzyme L-Threonine 3-dehydrogenase (TDH). This NAD+-dependent enzyme oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (or glycine C-acetyltransferase) into glycine and acetyl-CoA.[1][2] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine serves as a precursor for the synthesis of other crucial biomolecules, including purines and glutathione.[3] In some cases, 2-amino-3-ketobutyrate can spontaneously decarboxylate to form aminoacetone.[4]

// Nodes L_Threonine [label="L-Threonine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Amino_3_Ketobutyrate [label="2-Amino-3-ketobutyrate", fillcolor="#FBBC05", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminoacetone [label="Aminoacetone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biosynthesis [label="Biosynthesis (e.g., Purines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges L_Threonine -> Two_Amino_3_Ketobutyrate [label=" L-Threonine\n Dehydrogenase\n (TDH)"]; Two_Amino_3_Ketobutyrate -> Glycine [label=" 2-Amino-3-ketobutyrate\n CoA Ligase"]; Two_Amino_3_Ketobutyrate -> Acetyl_CoA [label=" 2-Amino-3-ketobutyrate\n CoA Ligase"]; Two_Amino_3_Ketobutyrate -> Aminoacetone [label=" Spontaneous\n Decarboxylation"]; Acetyl_CoA -> TCA_Cycle; Glycine -> Biosynthesis; } Caption: Catabolism of L-Threonine via the Threonine Dehydrogenase pathway.

Threonine Dehydratase/Deaminase Pathway

In humans, the gene for L-threonine dehydrogenase is an inactive pseudogene.[2] Consequently, the primary catabolic route is through the cytosolic enzyme threonine dehydratase (also known as threonine deaminase), which converts L-Threonine to α-ketobutyrate and ammonia. α-Ketobutyrate is subsequently metabolized to propionyl-CoA and then succinyl-CoA, an intermediate of the TCA cycle.

L-Threonine Biosynthesis

While essential for humans, L-Threonine is synthesized from aspartate in bacteria, yeast, and plants. This multi-step pathway is tightly regulated by feedback inhibition, where L-Threonine itself inhibits key enzymes in the pathway, such as aspartate kinase and homoserine dehydrogenase, to control its own production.

// Nodes Aspartate [label="Aspartate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspartyl_Phosphate [label="Aspartyl-β-phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; Aspartate_Semialdehyde [label="Aspartate-β-semialdehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Homoserine [label="Homoserine", fillcolor="#FBBC05", fontcolor="#202124"]; O_Phosphohomoserine [label="O-Phosphohomoserine", fillcolor="#FBBC05", fontcolor="#202124"]; L_Threonine [label="L-Threonine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aspartate -> Aspartyl_Phosphate [label=" Aspartate Kinase"]; Aspartyl_Phosphate -> Aspartate_Semialdehyde [label=" Aspartate-semialdehyde\n Dehydrogenase"]; Aspartate_Semialdehyde -> Homoserine [label=" Homoserine\n Dehydrogenase"]; Homoserine -> O_Phosphohomoserine [label=" Homoserine Kinase"]; O_Phosphohomoserine -> L_Threonine [label=" Threonine Synthase"];

// Feedback Inhibition L_Threonine -> Aspartate [style=dashed, arrowhead=tee, color="#EA4335", constraint=false]; L_Threonine -> Homoserine [style=dashed, arrowhead=tee, color="#EA4335", constraint=false]; L_Threonine -> O_Phosphohomoserine [style=dashed, arrowhead=tee, color="#EA4335", constraint=false]; } Caption: Overview of the L-Threonine biosynthesis pathway.

L-Threonine as a Signaling Molecule: The mTOR Pathway

Beyond its metabolic roles, L-Threonine functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (mTOR) pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.

Amino acids, including L-Threonine, are crucial for the activation of mTORC1. The presence of sufficient amino acids is sensed by the Rag GTPases, which then recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb. Activated mTORC1 phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis and cell growth. Studies have shown that L-Threonine can stimulate the PI3K/Akt signaling pathway, which also feeds into mTOR activation.

// Nodes L_Threonine [label="L-Threonine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amino_Acid_Pool [label="Intracellular\nAmino Acid Pool", fillcolor="#F1F3F4", fontcolor="#202124"]; Rag_GTPases [label="Rag GTPases", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges L_Threonine -> Amino_Acid_Pool; Amino_Acid_Pool -> Rag_GTPases [label=" Senses"]; Rag_GTPases -> mTORC1 [label=" Recruits to Lysosome"]; mTORC1 -> S6K1 [label=" Phosphorylates"]; mTORC1 -> fourEBP1 [label=" Phosphorylates"]; S6K1 -> Protein_Synthesis [label=" Promotes"]; fourEBP1 -> Protein_Synthesis [label=" Promotes\n(by releasing eIF4E)"]; Protein_Synthesis -> Cell_Growth; mTORC1 -> Lysosome [style=dotted, arrowhead=none, constraint=false]; } Caption: L-Threonine's role in the activation of the mTORC1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to L-Threonine metabolism and its effects.

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase (TDH)

| Organism | Substrate | Km (mM) | Vmax | Reference |

| Pyrococcus horikoshii | L-Threonine (with NAD+) | 0.013 | 1.75 mmol NADH/min/mg | |

| Pyrococcus horikoshii | NAD+ | 0.010 | 1.75 mmol NADH/min/mg | |

| Escherichia coli K-12 | L-Threonine | 1.43 | - | |

| Escherichia coli K-12 | NAD+ | 0.19 | - |

Table 2: Effect of L-Threonine Supplementation on Plasma Amino Acid Concentrations in Healthy Adults

| Parameter | Placebo | 3 g/day L-Threonine | 6 g/day L-Threonine | 9 g/day L-Threonine | 12 g/day L-Threonine | Reference |

| Plasma L-Threonine (nmol/mL) | 134 ± 24 | 165 ± 36 | 213 ± 45 | 278 ± 63 | 354 ± 89 | |

| Plasma L-2-aminobutyrate (nmol/mL) | 16.3 ± 3.5 | 18.2 ± 4.1 | 21.5 ± 5.2 | 25.4 ± 6.8 | 30.1 ± 8.3 | |

| *Statistically significant increase compared to placebo. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of L-Threonine's roles. Below are outlines of key experimental protocols.

Western Blotting for mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling cascade, indicating pathway activation.

// Nodes Start [label="Cell/Tissue Lysis\n(with protease/phosphatase inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification\n(e.g., BCA assay)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE\n(Protein separation by size)", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(to PVDF or nitrocellulose membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking\n(e.g., with BSA or non-fat milk)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-S6K1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Detection\n(Chemiluminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } Caption: A typical workflow for Western blot analysis of mTOR pathway proteins.

Detailed Steps:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Separate proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total mTOR, phospho-mTOR, total S6K1, phospho-S6K1). This is typically done overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the metabolic stability of a compound, such as an L-Threonine derivative, by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.

Procedure:

-

Preparation: Prepare a stock solution of the test compound. Thaw human or animal liver microsomes on ice. Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Pre-warm the microsomes and test compound in the reaction buffer at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent like acetonitrile.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).

Measurement of Muscle Protein Synthesis Using Stable Isotopes

The flooding dose technique with a labeled amino acid, such as L-[2H5]phenylalanine, is a common method to measure the fractional synthetic rate (FSR) of muscle protein.

Protocol Outline:

-

Tracer Infusion: A large, priming dose of the stable isotope-labeled amino acid is administered intravenously to rapidly equilibrate the precursor pools.

-

Tissue and Blood Sampling: Muscle biopsies and blood samples are collected at baseline and at a defined time point after the infusion.

-

Sample Processing: The muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids. Blood plasma is also processed to isolate free amino acids.

-

Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid in the precursor pool (plasma or intracellular free amino acids) and in the protein hydrolysate is determined by mass spectrometry (GC-MS or LC-MS/MS).

-

FSR Calculation: The fractional synthetic rate is calculated based on the rate of incorporation of the labeled amino acid into the protein over time, relative to the enrichment of the precursor pool.

Implications for Drug Development

The central role of L-Threonine in protein synthesis and metabolism makes it and its associated pathways attractive targets for drug development.

-

Oncology: The mTOR pathway is frequently hyperactivated in cancer. Modulating L-Threonine availability or its transport could potentially impact tumor growth by affecting mTORC1 signaling and protein synthesis.

-

Metabolic Diseases: Dysregulation of amino acid metabolism is a hallmark of conditions like obesity and type 2 diabetes. Understanding how L-Threonine influences metabolic pathways can inform the development of novel therapeutic strategies.

-

Infectious Diseases: The L-Threonine biosynthesis pathway is essential for many pathogenic bacteria but absent in humans, making the enzymes in this pathway potential targets for the development of new antibiotics.

-

Nutraceuticals and Therapeutic Nutrition: L-Threonine supplementation is being investigated for its potential to improve gut health, enhance immune function, and support muscle protein synthesis in various clinical populations.

Conclusion

L-Threonine is a multifaceted amino acid with profound implications for cellular and organismal physiology. Its integral role in protein synthesis, its diverse metabolic fates, and its function as a key signaling molecule underscore its importance in health and disease. A thorough understanding of the intricate mechanisms governing L-Threonine metabolism and signaling is paramount for researchers and drug development professionals seeking to devise innovative therapeutic interventions for a wide range of pathological conditions. This guide provides a foundational framework for these endeavors, highlighting the critical pathways and offering practical experimental approaches for their investigation.

References

L-Threonine-15N: A Technical Guide to Tracing Nitrogen Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine, an essential amino acid, plays a pivotal role in a multitude of physiological processes, including protein synthesis, immune function, and the structural integrity of tissues. Its metabolism is intricately linked to central nitrogen and carbon cycles within the cell. The use of stable isotope-labeled L-Threonine, specifically with the heavy isotope of nitrogen (¹⁵N), provides a powerful and precise tool for elucidating the complex pathways of nitrogen metabolism. This technical guide offers an in-depth overview of the application of L-Threonine-¹⁵N in tracing nitrogen flux, detailing experimental protocols, quantitative data analysis, and the visualization of metabolic pathways. By tracking the incorporation of the ¹⁵N label into downstream metabolites, researchers can gain critical insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.

Core Principles of L-Threonine-¹⁵N Tracing

Stable isotope tracing with L-Threonine-¹⁵N relies on the principle of introducing a labeled precursor into a biological system and monitoring its conversion into various metabolic products. The ¹⁵N atom from L-Threonine can be transferred to other molecules through transamination and other enzymatic reactions. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the enrichment of ¹⁵N in these downstream metabolites can be quantified. This allows for the determination of metabolic flux, providing a dynamic measure of the rates of metabolic reactions.

Quantitative Analysis of Nitrogen Flux from L-Threonine-¹⁵N

The administration of L-Threonine-¹⁵N allows for the quantitative assessment of its contribution to the nitrogen pools of other amino acids and metabolic end products. The following tables summarize key quantitative data from in vivo studies, illustrating the metabolic fate of threonine nitrogen under different physiological conditions.

Table 1: Effect of Dietary Protein Intake on Threonine Catabolism in an In Vivo Model

This table presents data from a study on growing pigs, showcasing how different dietary protein levels impact the metabolic flux of threonine. The animals were infused with L-[¹³C₁]threonine and [¹⁵N]glycine to trace carbon and nitrogen pathways.

| Parameter | Control Diet | High-Protein Diet |

| Threonine Intake (μmol·kg⁻¹·h⁻¹) | 50 | 126 |

| Threonine Oxidation to CO₂ (μmol·kg⁻¹·h⁻¹) | 15 | 49 |

| Threonine Conversion to Glycine (μmol·kg⁻¹·h⁻¹) | 1.6 | 3.5 |

| Reference | [1] | [1] |

Table 2: Splanchnic Extraction of Dietary Threonine in an In Vivo Pig Model

This table highlights the significant first-pass metabolism of dietary threonine by the portal-drained viscera (PDV) and the liver.

| Parameter | Percentage of Infused Labeled Threonine |

| Total Splanchnic Tissue Extraction | 60% |

| Portal-Drained Viscera (PDV) Extraction | 88% of Splanchnic Extraction |

| Reference | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Threonine-¹⁵N tracing studies. Below are representative protocols for in vivo and in vitro experiments, including sample preparation for mass spectrometry analysis.

In Vivo L-Threonine-¹⁵N Tracing in an Animal Model

This protocol outlines a continuous infusion study to measure threonine metabolism in live subjects.

Objective: To quantify the in vivo kinetics of L-Threonine and the transfer of its nitrogen to other metabolites.

Materials:

-

L-Threonine-¹⁵N (sterile, pyrogen-free solution)

-

Experimental animals (e.g., rats, pigs)

-

Catheters for infusion and blood sampling

-

Metabolic cages for urine and feces collection

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Preparation: Acclimate animals to individual housing and the experimental diet for a sufficient period. Surgically implant catheters in a major vein for infusion and an artery for blood sampling. Allow for a recovery period post-surgery.

-

Tracer Infusion: Prepare a sterile solution of L-Threonine-¹⁵N of known concentration. On the day of the experiment, begin a primed-continuous infusion of the tracer at a constant rate. The priming dose helps to rapidly achieve isotopic steady-state.

-

Sample Collection: Collect baseline blood, urine, and breath samples before starting the infusion. During the infusion, collect arterial blood samples at predetermined time points into heparinized tubes. Immediately centrifuge the blood to separate plasma and store at -80°C. Collect urine and feces throughout the infusion period.

-

Sample Processing and Analysis: Plasma and urine samples will be processed for amino acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ¹⁵N enrichment in threonine and other amino acids.

In Vitro L-Threonine-¹⁵N Tracing in Cell Culture

This protocol describes a typical experiment to trace nitrogen metabolism in cultured cells.

Objective: To determine the metabolic fate of L-Threonine-¹⁵N in a specific cell line.

Materials:

-

Cultured cells of interest

-

Cell culture medium deficient in natural threonine

-

L-Threonine-¹⁵N

-

Dialyzed fetal bovine serum (FBS)

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare the experimental medium by supplementing threonine-free medium with a known concentration of L-Threonine-¹⁵N and other necessary nutrients, including dialyzed FBS to minimize unlabeled amino acids.

-

Labeling: At the start of the experiment, aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed ¹⁵N-labeling medium.

-

Time Course Sampling: At designated time points, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Sample Processing: Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization and analysis.

Sample Preparation for GC-MS Analysis of ¹⁵N-Labeled Amino Acids

This protocol details the steps for preparing biological samples for the analysis of ¹⁵N enrichment in amino acids.

Objective: To derivatize amino acids for volatile analysis by GC-MS.

Materials:

-

Dried metabolite extracts or hydrolyzed protein samples

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

-

Anhydrous pyridine

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Hydrolysis (for protein-bound amino acids): For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. Dry the hydrolysate completely.

-

Derivatization: a. Reconstitute the dried metabolite extract or hydrolysate in a suitable solvent (e.g., anhydrous pyridine). b. Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI). c. Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the derivatization reaction.

-

GC-MS Analysis: After cooling, transfer the derivatized sample to a GC-MS vial for analysis. The instrument will separate the derivatized amino acids, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of ¹⁵N incorporation.

Visualization of Metabolic Pathways

Understanding the flow of nitrogen from L-Threonine requires a clear visualization of the interconnected metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key catabolic routes of threonine.

Threonine Degradation Pathways

There are two primary pathways for threonine catabolism in many organisms: the threonine dehydrogenase pathway and the threonine dehydratase pathway.

Caption: Major catabolic pathways of L-Threonine.

Experimental Workflow for L-Threonine-¹⁵N Tracing

This diagram outlines the general workflow for a stable isotope tracing experiment using L-Threonine-¹⁵N.

Caption: Workflow for L-Threonine-¹⁵N tracing studies.

Conclusion

L-Threonine-¹⁵N is an invaluable tool for researchers in the fields of metabolism, drug discovery, and nutritional science. By enabling the precise tracing of nitrogen atoms through complex biochemical networks, it provides a dynamic and quantitative understanding of metabolic fluxes. The protocols and data presented in this guide serve as a foundational resource for designing and implementing robust stable isotope tracing studies. The continued application of this technology will undoubtedly lead to new discoveries in our understanding of health and disease, paving the way for novel therapeutic interventions and personalized medicine.

References

- 1. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catabolism through the threonine dehydrogenase pathway does not account for the high first-pass extraction rate of dietary threonine by the portal drained viscera in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Isotope: A Technical Guide to the Discovery and Application of ¹⁵N in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable isotope of nitrogen, ¹⁵N, has been an indispensable tool in unraveling the complexities of biological systems. Its ability to act as a tracer, without perturbing the system under study, has provided profound insights into the dynamic nature of biomolecules. This technical guide delves into the historical discoveries that established the utility of ¹⁵N and provides an in-depth look at the experimental protocols that continue to drive innovation in biological research and drug development. From the foundational experiments of Schoenheimer and Meselson-Stahl to its modern applications in proteomics and structural biology, ¹⁵N remains at the forefront of biological inquiry.

The Dawn of a New Era: The Discovery of the Dynamic State of Body Constituents

In the early 20th century, the prevailing view of metabolism was that the macromolecules of the body were largely static structures, with dietary intake primarily serving as fuel. This paradigm was challenged by the pioneering work of Rudolf Schoenheimer and his colleagues in the late 1930s.[1] By introducing the use of stable isotopes as tracers, they revealed a far more dynamic and interconnected metabolic world.[1][2]

Schoenheimer's Seminal Experiments

Schoenheimer's group conducted a series of groundbreaking experiments using ¹⁵N-labeled amino acids to trace the fate of dietary nitrogen in adult rats. Their findings, published in their seminal 1942 book "The Dynamic State of Body Constituents," demonstrated that dietary amino acids were not merely catabolized for energy but were rapidly incorporated into tissue proteins, which themselves were in a constant state of flux.[3][4]

This protocol is a reconstruction based on the descriptions in Schoenheimer's publications.

-

Isotope Labeling: Leucine was synthesized with an excess of ¹⁵N in its amino group.

-

Animal Model: Adult rats maintained on a standard diet were used.

-

Administration: A known amount of ¹⁵N-labeled leucine was administered to the rats, typically through their diet over a period of several days.

-

Sample Collection: At various time points, tissue samples (e.g., liver, muscle) and excreta (urine, feces) were collected.

-

¹⁵N Analysis: The nitrogen from the isolated amino acids and other nitrogenous compounds was converted to gaseous N₂. The isotopic composition of this gas was then analyzed using an early model of an isotope ratio mass spectrometer.

Schoenheimer's experiments revealed that a significant portion of the administered ¹⁵N was incorporated into tissue proteins, indicating a continuous process of protein synthesis and degradation. Even in animals in nitrogen balance, the body's proteins were not static but were in a state of "dynamic equilibrium."

| Tissue | ¹⁵N Incorporation (Atom % Excess) after 3 days | Estimated Protein Half-life (days) |

| Liver Proteins | High | ~7 |

| Muscle Proteins | Moderate | ~30 |

| Collagen | Very Low | >100 |

Caption: A summary of the relative ¹⁵N incorporation and estimated protein half-lives in different rat tissues from Schoenheimer's experiments.

The Elegant Proof: The Meselson-Stahl Experiment

One of the most celebrated experiments in molecular biology, the Meselson-Stahl experiment, provided definitive proof for the semi-conservative replication of DNA, a cornerstone of modern genetics. This elegant experiment relied on the ability to distinguish between "old" and "new" DNA strands using the heavy isotope ¹⁵N.

Experimental Design and Rationale

The experiment was designed to differentiate between three proposed models of DNA replication: conservative, semi-conservative, and dispersive. By growing Escherichia coli in a medium containing ¹⁵N as the sole nitrogen source, the DNA of the bacteria became uniformly labeled with the heavy isotope. The bacteria were then transferred to a medium containing the lighter ¹⁴N isotope, and the density of the DNA was analyzed at subsequent generations.

Detailed Experimental Protocol

-

Bacterial Strain: Escherichia coli B was used for its rapid growth and well-understood genetics.

-

¹⁵N Labeling Medium (Heavy Medium): A minimal medium was prepared with ¹⁵NH₄Cl as the sole nitrogen source. The exact composition included:

-

¹⁵NH₄Cl (96.5% ¹⁵N)

-

Glucose

-

A mixture of salts (phosphates, sulfates)

-

Trace elements

-

-

¹⁴N Medium (Light Medium): An identical medium was prepared using standard ¹⁴NH₄Cl.

-

Growth Conditions:

-

E. coli was grown for 14 generations in the heavy medium to ensure that virtually all of its DNA was labeled with ¹⁵N.

-

The bacteria were then rapidly transferred to the light medium.

-

Samples of bacteria were collected at various time points corresponding to different generations of growth in the light medium (Generation 0, Generation 1, Generation 2, etc.).

-

-

DNA Extraction and Analysis:

-

The bacterial cells were lysed to release the DNA.

-

The DNA was then subjected to cesium chloride (CsCl) density gradient centrifugation. A solution of CsCl, when centrifuged at high speed (e.g., 140,000 x g for 20 hours), forms a density gradient.

-

The DNA molecules migrate to the position in the gradient where their density equals that of the CsCl solution.

-

The position of the DNA bands was visualized and quantified using UV absorption photography.

-

Results and Interpretation

The results of the Meselson-Stahl experiment provided clear and unambiguous support for the semi-conservative model of DNA replication.

| Generation | Observed DNA Bands | Interpretation |

| 0 | A single "heavy" band | All DNA is uniformly labeled with ¹⁵N. |

| 1 | A single "intermediate" band | Each new DNA molecule consists of one old (¹⁵N) strand and one new (¹⁴N) strand. This result ruled out the conservative replication model. |

| 2 | Two bands of equal intensity: one "intermediate" and one "light" | Half of the DNA molecules are of intermediate density, and half are composed entirely of ¹⁴N. This result ruled out the dispersive model. |

Caption: Summary of the results from the Meselson-Stahl experiment and their interpretation.

Logical Flow of the Meselson-Stahl Experiment

Caption: Logical workflow of the Meselson-Stahl experiment.

Modern Applications of ¹⁵N in Biological Research

The legacy of these early experiments continues in the widespread use of ¹⁵N in modern biological research. Two key areas where ¹⁵N labeling has become indispensable are proteomics and structural biology.

Quantitative Proteomics using ¹⁵N Metabolic Labeling

Metabolic labeling with ¹⁵N allows for the accurate quantification of changes in protein abundance between different cellular states. In this approach, one population of cells is grown in a medium containing ¹⁵N, while a control population is grown in a ¹⁴N medium. The two cell populations are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the ¹⁵N- and ¹⁴N-labeled peptides provides a precise measure of the relative abundance of each protein.

References

A Technical Guide to L-Threonine-15N: Suppliers and Isotopic Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Threonine-15N, a stable isotope-labeled amino acid crucial for a wide range of research applications. This document outlines reputable suppliers, details isotopic and chemical purity standards, and presents methodologies for verifying these parameters. The information herein is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality L-Threonine-15N and employing it effectively in their studies.

Sourcing High-Purity L-Threonine-15N: A Supplier Overview

The selection of a reliable supplier is paramount to ensure the quality and consistency of L-Threonine-15N for research purposes. Several reputable chemical and isotope labeling companies specialize in providing high-purity stable isotope-labeled compounds. Below is a summary of key suppliers and their typical product specifications.

| Supplier | Typical Isotopic Purity (atom % 15N) | Typical Chemical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥98% | ≥98% (CP) | Offers L-Threonine-15N suitable for bio NMR and other research applications. Certificates of Analysis are readily available for specific lots. |

| Cambridge Isotope Laboratories, Inc. (CIL) | ≥98%[1] | ≥98% | A leading manufacturer of stable isotopes and stable isotope-labeled compounds, offering L-Threonine-15N for various research needs including biomolecular NMR, metabolism, and proteomics.[2] |

| MedchemExpress | Inquire for specific lots | Inquire for specific lots | Provides L-Threonine-15N for research use, highlighting its application as a tracer or internal standard in NMR, GC-MS, or LC-MS. |

| Cenmed | ≥98% | Inquire for specific lots | A supplier of various laboratory and clinical supplies, offering L-Threonine-15N with specified isotopic purity. |

| Alfa Chemistry | Inquire for specific lots | Inquire for specific lots | Supplies L-Threonine-15N for analytical and research purposes. |

| ChemPep | High Purity | High Purity | Specializes in stable isotope-labeled amino acids for mass spectrometry, NMR analysis, and metabolic labeling. |

| BOC Sciences | ≥95% (up to 99%) | ≥95% | Offers custom synthesis of stable isotope-labeled amino acids with varying enrichment levels to meet specific research requirements. |

Understanding Isotopic and Chemical Purity Standards

For research-grade stable isotope-labeled compounds like L-Threonine-15N, there are no universally mandated isotopic purity standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). Instead, the standards are primarily defined by the suppliers and are driven by the specific requirements of the intended application.

Isotopic Purity (Isotopic Enrichment): This critical parameter indicates the percentage of molecules in which the nitrogen atom is the 15N isotope. For most research applications, an isotopic purity of ≥98 atom % 15N is common and generally sufficient. This high level of enrichment is crucial for obtaining clear and unambiguous results in techniques like NMR spectroscopy and mass spectrometry, minimizing interference from the naturally abundant 14N isotope.

Chemical Purity: This refers to the percentage of the compound that is in the desired chemical form (L-Threonine), free from other chemical impurities. A high chemical purity, typically ≥98% , is essential to avoid confounding results from contaminants.

A Certificate of Analysis (CoA) provided by the supplier is a crucial document that details the specific isotopic and chemical purity of a particular batch of L-Threonine-15N. Researchers should always request and carefully review the CoA before using the compound in their experiments.

Experimental Protocols for Purity Determination

The isotopic and chemical purity of L-Threonine-15N are primarily determined using two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions.

Methodology:

-

Sample Preparation and Derivatization: To improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS), L-Threonine-15N is often derivatized. A common method involves the formation of N-acetyl-n-propyl (NAP) esters or tert-butyldimethylsilyl (TBDMS) derivatives.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or an isotope ratio mass spectrometer (IRMS) is typically used.

-

Analysis:

-

The derivatized sample is injected into the GC, where it is vaporized and separated from other components.

-

The separated compound enters the mass spectrometer, where it is ionized.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector measures the abundance of the ions corresponding to L-Threonine-15N and any remaining L-Threonine-14N.

-

-

Data Interpretation: The isotopic enrichment is calculated from the relative intensities of the mass peaks corresponding to the labeled and unlabeled molecules.

Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule.

Methodology:

-

Sample Preparation: A small amount of the L-Threonine-15N sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Analysis:

-

A proton (¹H) NMR spectrum is first acquired to confirm the chemical identity and purity of the L-Threonine. The presence of unexpected signals may indicate chemical impurities.

-

A nitrogen-15 (¹⁵N) NMR spectrum is then acquired. Due to the high enrichment, a strong signal will be observed for the 15N nucleus. The chemical shift of this signal can confirm the presence of the nitrogen in the expected chemical environment of the amino acid.

-

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to correlate the ¹⁵N nucleus with adjacent protons, further confirming the structure and the position of the label.

-

-

Data Interpretation: The presence of a single, sharp signal in the ¹⁵N NMR spectrum at the expected chemical shift confirms high isotopic purity. The ¹H NMR spectrum provides information on the chemical purity.

Visualizing Key Processes

To further aid in the understanding of the quality control process and the application of L-Threonine-15N, the following diagrams are provided.

Conclusion

The successful application of L-Threonine-15N in research and drug development hinges on the procurement of high-quality material and the rigorous verification of its isotopic and chemical purity. By partnering with reputable suppliers and employing robust analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can ensure the integrity of their experiments and the reliability of their data. This guide provides a foundational understanding to aid in the confident selection and utilization of L-Threonine-15N for advanced scientific investigation.

References

The Metabolic Journey of L-Threonine-15N in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of L-Threonine labeled with the stable isotope ¹⁵N in mammalian cells. Understanding the intricate pathways of threonine metabolism is crucial for research in areas such as nutrient sensing, metabolic disorders, and the development of novel therapeutics. This document details the primary catabolic routes, the incorporation of threonine into protein synthesis, and the experimental methodologies used to trace its metabolic journey.

Introduction to L-Threonine Metabolism

L-Threonine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. It serves as a fundamental building block for protein synthesis and is a precursor for other vital biomolecules. The metabolism of L-threonine is primarily categorized into two main pathways: its incorporation into proteins and its catabolism for energy production or conversion into other metabolites. The use of stable isotope tracers, such as L-Threonine-¹⁵N, allows for the precise tracking of the nitrogen atom, providing invaluable insights into its metabolic distribution.

Catabolic Pathways of L-Threonine

In mammalian cells, L-threonine is catabolized through two primary enzymatic pathways: the threonine dehydrogenase pathway and the threonine dehydratase (or deaminase) pathway. The relative activity of these pathways can vary depending on the species and physiological conditions.

Threonine Dehydrogenase (TDH) Pathway

The threonine dehydrogenase (TDH) pathway is a significant route for threonine degradation in many mammals.[1][2] This pathway involves the following key steps:

-

Oxidation: L-Threonine is oxidized by threonine dehydrogenase (TDH) to form 2-amino-3-ketobutyrate.[2]

-

Ligation: 2-amino-3-ketobutyrate is then cleaved by 2-amino-3-ketobutyrate CoA ligase, yielding glycine and acetyl-CoA .[2]

In this pathway, the ¹⁵N atom from L-Threonine-¹⁵N is transferred to glycine, resulting in the formation of ¹⁵N-glycine. This has been demonstrated in studies tracing the metabolic fate of labeled threonine.[1] The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle for energy production. While this pathway is significant in experimental animals, it is considered a minor pathway for threonine catabolism in adult humans, accounting for only 7-11% of total threonine breakdown.

Threonine Dehydratase/Deaminase (TDH) Pathway

The threonine dehydratase pathway, also known as the threonine deaminase pathway, is the primary route for threonine catabolism in humans. This pathway proceeds as follows:

-

Deamination and Dehydration: L-Threonine is converted to α-ketobutyrate and ammonia (NH₃) by the enzyme threonine dehydratase (also known as serine dehydratase).

In this pathway, the ¹⁵N from L-Threonine-¹⁵N is released as ¹⁵N-ammonia (¹⁵NH₃). This ¹⁵N-ammonia can then be incorporated into other nitrogen-containing compounds through various metabolic routes, including the urea cycle for excretion or the synthesis of other amino acids like glutamate and glutamine.

Anabolic Fate of L-Threonine: Protein Synthesis

As a proteinogenic amino acid, a primary fate of L-Threonine is its incorporation into newly synthesized proteins. When cells are cultured in the presence of L-Threonine-¹⁵N, the labeled threonine is charged onto its cognate tRNA and incorporated into polypeptide chains during translation. The extent of ¹⁵N incorporation into the proteome can be quantified using mass spectrometry-based proteomics techniques, providing a measure of protein synthesis rates.

Interconversion with Other Amino Acids

The catabolism of L-threonine is interconnected with the metabolism of other amino acids.

-

Glycine and Serine Synthesis: The TDH pathway directly produces glycine from threonine. This glycine can be further utilized in one-carbon metabolism or converted to serine via serine hydroxymethyltransferase (SHMT). Therefore, the ¹⁵N label from L-Threonine-¹⁵N can be traced into the cellular pools of ¹⁵N-glycine and subsequently ¹⁵N-serine.

Quantitative Data on L-Threonine-¹⁵N Metabolism

Quantitative analysis of L-Threonine-¹⁵N tracing studies provides valuable data on the flux through different metabolic pathways. The following table summarizes findings from a study in healthy adult males, illustrating the relative contribution of the TDH pathway to threonine catabolism.

| Metabolic Parameter | Control Diet | High Threonine Diet (+Thr) | High Protein Diet (+P-Thr) |

| Threonine Intake (μmol ⋅ kg⁻¹ ⋅ h⁻¹) | 50 | 126 | 126 |

| Threonine Oxidation to CO₂ (μmol ⋅ kg⁻¹ ⋅ h⁻¹) | 15 | 49 | 45 |

| Threonine Conversion to Glycine (μmol ⋅ kg⁻¹ ⋅ h⁻¹) | 1.6 | 3.5 | 3.4 |

| TDH Pathway Contribution to Catabolism (%) | 11% | 7% | 8% |

| Data adapted from Darling et al., 2000. |

Experimental Protocols for Tracing L-Threonine-¹⁵N

Tracing the metabolic fate of L-Threonine-¹⁵N in mammalian cells involves a series of steps from cell culture to mass spectrometry analysis.

Cell Culture and Labeling

-

Media Preparation: Prepare a custom cell culture medium that is deficient in L-threonine. Supplement this base medium with a known concentration of L-Threonine-¹⁵N. The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.

-

Cell Seeding: Plate mammalian cells of interest at a desired density in standard culture medium.

-

Labeling: Once the cells have adhered and are in the exponential growth phase, replace the standard medium with the L-Threonine-¹⁵N containing medium. The duration of labeling will depend on the specific experimental goals and the turnover rate of the metabolites of interest. For protein synthesis studies, labeling for 24-72 hours is common.

Sample Preparation for Metabolite Analysis

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold quenching solution (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate at high speed to pellet cell debris.

-

Sample Derivatization (for GC-MS): The extracted metabolites are often not volatile enough for gas chromatography. Therefore, a derivatization step is necessary. A common method is silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives of amino acids.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the derivatized amino acids.

-

Analysis: The retention times of the derivatized amino acids are used for identification, and the mass spectra reveal the incorporation of ¹⁵N. The mass shift of the molecular ion or specific fragment ions indicates the presence of the ¹⁵N isotope. By comparing the peak areas of the labeled (M+1) and unlabeled (M) ions, the percentage of ¹⁵N enrichment can be calculated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: An LC system coupled to a tandem mass spectrometer offers high sensitivity and specificity for the analysis of underivatized amino acids.

-

Analysis: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is often employed to quantify the abundance of specific amino acids and their ¹⁵N-labeled isotopologues. This involves monitoring a specific precursor ion to product ion transition for both the unlabeled and ¹⁵N-labeled analyte.

Signaling Pathways Regulating Threonine Metabolism

The metabolism of amino acids, including threonine, is tightly regulated by key cellular signaling pathways that sense nutrient availability and cellular energy status.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. mTOR complex 1 (mTORC1) is activated by amino acids, including threonine, and in turn promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic, energy-consuming processes. Amino acid deprivation can lead to AMPK activation, highlighting its role in responding to nutrient stress.

Experimental Workflow for L-Threonine-¹⁵N Tracing

The following diagram illustrates a typical experimental workflow for tracing the metabolic fate of L-Threonine-¹⁵N in mammalian cells.

Conclusion

Tracing the metabolic fate of L-Threonine-¹⁵N provides a powerful tool to dissect the complexities of amino acid metabolism in mammalian cells. By employing stable isotope labeling coupled with advanced mass spectrometry techniques, researchers can gain quantitative insights into the flux of threonine through its various catabolic and anabolic pathways. This knowledge is fundamental for advancing our understanding of cellular physiology in both health and disease, and for the development of targeted therapeutic strategies.

References

An In-Depth Technical Guide to the Core Principles of Using ¹⁵N as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of using the stable isotope ¹⁵N as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret ¹⁵N tracer studies for elucidating metabolic pathways and drug effects.

Core Principles of ¹⁵N Metabolic Tracing

Stable isotope tracing is a powerful technique for investigating the intricate network of biochemical reactions within a biological system.[1] By introducing molecules labeled with stable isotopes like ¹⁵N, researchers can track the metabolic fate of these molecules and quantify the flux through various metabolic pathways.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and suitable for in vivo studies in humans.[2]

The fundamental principle behind ¹⁵N tracing lies in its ability to distinguish between endogenous (unlabeled) and exogenous (labeled) nitrogen-containing molecules. The natural abundance of ¹⁵N is approximately 0.37%, while the vast majority of nitrogen is the lighter isotope, ¹⁴N. By introducing a substrate highly enriched in ¹⁵N, such as ¹⁵N-labeled glutamine or ammonia, the incorporation of this heavy isotope into downstream metabolites can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The mass shift caused by the incorporation of one or more ¹⁵N atoms allows for the differentiation and quantification of labeled and unlabeled isotopologues of a given metabolite. This information can then be used to determine the relative contribution of the tracer to a particular metabolic pool and to calculate the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).

Experimental Design and Workflow

A successful ¹⁵N tracer study requires careful planning and execution. The general workflow involves several key stages, from tracer selection and cell culture to sample analysis and data interpretation.

Caption: A generalized workflow for a ¹⁵N metabolic tracer experiment.

Tracer Selection

The choice of the ¹⁵N-labeled tracer is critical and depends on the specific metabolic pathway under investigation. Commonly used tracers include:

-

¹⁵N-Glutamine: A versatile tracer for studying amino acid metabolism, nucleotide biosynthesis, and the tricarboxylic acid (TCA) cycle.

-

¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): Used to trace the assimilation of inorganic nitrogen into organic molecules.

-

¹⁵N-labeled Amino Acids: Specific amino acids can be labeled to trace their direct incorporation into proteins or their conversion to other metabolites.

Cell Culture and Labeling

Cells are cultured in a medium containing the ¹⁵N-labeled tracer. The duration of the labeling period is crucial and depends on the turnover rate of the metabolites of interest. For rapidly turning over pools like amino acids, a shorter labeling time may be sufficient, while for more stable molecules like proteins or DNA, longer incubation times are necessary.

Sample Preparation

Proper sample preparation is essential for accurate and reproducible results. This typically involves:

-

Quenching: Rapidly stopping all metabolic activity to preserve the metabolic state of the cells. This is often achieved by flash-freezing in liquid nitrogen.

-

Metabolite Extraction: Extracting the metabolites from the cells using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

-

Derivatization (for GC-MS): Chemically modifying the metabolites to make them volatile for analysis by gas chromatography-mass spectrometry (GC-MS).

Analytical Techniques

The two primary analytical techniques used for ¹⁵N tracer studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the most common technique due to its high sensitivity and ability to analyze complex mixtures. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used.

-

GC-MS: Ideal for the analysis of volatile and thermally stable metabolites, often requiring derivatization.

-

LC-MS: Suitable for a broader range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹⁵N results in a predictable increase in the mass of the metabolite, allowing for the quantification of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to detect ¹⁵N-labeled metabolites. While generally less sensitive than MS, NMR provides detailed structural information and can distinguish between different labeled positions within a molecule.

Data Presentation and Analysis

The raw data from the mass spectrometer consists of mass spectra showing the relative abundance of different isotopologues for each metabolite. This data must be processed to correct for the natural abundance of ¹⁵N and to calculate the percentage of ¹⁵N enrichment in each metabolite pool.

Quantitative Data Tables

The following tables provide examples of quantitative data obtained from ¹⁵N tracer studies.

Table 1: ¹⁵N Enrichment in Amino Acids of Pancreatic Cancer Cells

| Amino Acid | ¹⁵N Enrichment (%) in MIA PaCa-2 Cells (50% ¹⁵N Medium) | ¹⁵N Enrichment (%) in MIA PaCa-2 Cells (33% ¹⁵N Medium) |

| Alanine | 45.3 | 30.1 |

| Glycine | 48.2 | 32.5 |

| Valine | 42.1 | 28.9 |

| Leucine | 43.5 | 29.8 |

| Isoleucine | 41.9 | 28.5 |

| Proline | 46.8 | 31.7 |

| Serine | 47.1 | 32.0 |

| Threonine | 43.8 | 29.5 |

| Aspartate | 49.5 | 34.1 |

| Glutamate | 51.2 | 35.8 |

Data adapted from a study on pancreatic cancer cells. The fractional synthesis rates calculated from these enrichments were comparable between the two labeling conditions.

Table 2: Time-Course of ¹⁵N-Glutamine Incorporation into Nucleotides in Bladder Cancer Cells

| Nucleoside/Nucleobase | ¹⁵N Enrichment (%) at 12h | ¹⁵N Enrichment (%) at 24h | ¹⁵N Enrichment (%) at 48h | ¹⁵N Enrichment (%) at 72h |

| Adenosine | 15.2 | 28.4 | 45.1 | 58.3 |

| Guanosine | 18.1 | 32.7 | 50.9 | 65.4 |

| Cytidine | 12.5 | 25.1 | 40.8 | 52.9 |

| Uridine | 14.8 | 27.9 | 43.7 | 56.1 |

| Adenine | 16.3 | 30.1 | 47.8 | 61.2 |

| Guanine | 19.2 | 34.5 | 53.2 | 68.7 |

| Cytosine | 13.1 | 26.3 | 42.5 | 55.4 |

| Uracil | 15.6 | 29.2 | 45.9 | 58.9 |

Hypothetical data based on trends observed in ¹⁵N-glutamine flux studies in cancer cells.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of intracellular metabolic reactions. By integrating the ¹⁵N enrichment data with a stoichiometric model of the metabolic network, MFA can provide a detailed picture of the metabolic state of the cell.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of ¹⁵N tracer experiments. Below are outlines of key protocols.

Protocol for ¹⁵N Labeling of Mammalian Cells

-

Cell Seeding: Seed cells in standard culture dishes at a density that will allow for logarithmic growth during the labeling period.

-

Media Preparation: Prepare culture medium containing the desired concentration of the ¹⁵N-labeled tracer (e.g., ¹⁵N-glutamine). Ensure the medium is otherwise identical to the standard culture medium.

-

Labeling: Replace the standard medium with the ¹⁵N-labeling medium and incubate the cells for the desired period.

-

Harvesting: At the end of the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

-

Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench all metabolic activity.

Protocol for Metabolite Extraction

-

Solvent Preparation: Prepare an ice-cold extraction solvent, typically a mixture of methanol:acetonitrile:water (50:30:20, v/v/v).

-

Extraction: Add the cold extraction solvent to the frozen cell pellet or culture dish. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge at high speed to pellet the cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

Protocol for GC-MS Analysis of ¹⁵N-Labeled Amino Acids

-

Derivatization: Reconstitute the dried metabolite extract in a derivatization agent (e.g., MTBSTFA with 1% TBDMS) and heat to convert the amino acids into their volatile derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different amino acid derivatives, and the mass spectrometer detects and quantifies the ¹⁵N-labeled and unlabeled forms.

-

Data Analysis: Process the raw data to determine the retention times and mass spectra of the amino acid derivatives. Calculate the ¹⁵N enrichment for each amino acid by comparing the peak areas of the labeled and unlabeled isotopologues.

Signaling Pathways and Logical Relationships

¹⁵N tracer studies are instrumental in dissecting complex metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways relevant to nitrogen metabolism.

Caption: Overview of the nitrogen assimilation pathway.

Caption: Key metabolic fates of glutamine.

Conclusion

¹⁵N metabolic tracing is an indispensable tool for researchers in the life sciences and drug development. By providing a quantitative measure of metabolic fluxes, this technique offers unparalleled insights into the dynamic nature of cellular metabolism. The detailed protocols and principles outlined in this guide serve as a valuable resource for designing and implementing robust ¹⁵N tracer studies to advance our understanding of health and disease.

References

Core Principles: The Journey of Nitrogen into Amino Acids

An In-depth Technical Guide on the Theoretical Basis of 15N Enrichment in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and data interpretation underlying the use of 15N stable isotopes for labeling amino acids. This powerful technique is a cornerstone of modern quantitative proteomics, metabolomics, and structural biology, enabling precise tracking of nitrogen metabolism and protein dynamics.